Flunitazene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flunitazene involves the reaction of N,N-diethyl-2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine with appropriate reagents under controlled conditions . The exact synthetic routes and reaction conditions are typically proprietary and not widely published in open literature.
Industrial Production Methods
it is likely that the production involves standard organic synthesis techniques, including the use of high-throughput quantification methods such as liquid-phase microextraction and liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Flunitazene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Flunitazene has several scientific research applications, including:
Mechanism of Action
Flunitazene exerts its effects by binding to the µ-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation . This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability . The compound also interacts with other molecular targets, including various cytochrome P450 enzymes, which play a role in its metabolism .
Comparison with Similar Compounds
Flunitazene is structurally similar to other benzimidazole opioids such as etonitazene, metonitazene, and isotonitazene . Compared to these compounds, this compound is less potent but still exhibits significant opioid effects . Its uniqueness lies in its specific molecular structure, which includes a fluorophenyl group that differentiates it from other analogs .
List of Similar Compounds
- Etonitazene
- Metonitazene
- Isotonitazene
This compound’s distinct chemical structure and pharmacological profile make it a compound of interest in both scientific research and forensic analysis.
Properties
CAS No. |
2249-36-7 |
---|---|
Molecular Formula |
C20H23FN4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
ZTWHIDCAGRMKTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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